molecular formula C8H14O2 B8801942 3-(Allyloxymethyl)-3-methyloxetane CAS No. 10196-40-4

3-(Allyloxymethyl)-3-methyloxetane

Cat. No.: B8801942
CAS No.: 10196-40-4
M. Wt: 142.20 g/mol
InChI Key: CDGGFIMPNCEPBA-UHFFFAOYSA-N
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Description

3-(Allyloxymethyl)-3-methyloxetane (CAS: 3207-04-3) is an oxetane derivative characterized by an allyl ether substituent. Its molecular formula is C₉H₁₆O₂ (molecular weight: 156.23 g/mol), and it is synthesized via nucleophilic substitution of 3-ethyl-3-hydroxymethyloxetane with allyl bromide in the presence of KOH and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst . The reaction proceeds at 0°C for 24 hours, followed by vacuum distillation to yield a colorless liquid with ≥97% purity . Key structural confirmation includes:

  • ¹H-NMR: Allyl protons (–CH=CH₂) appear at δ 5.24 ppm and δ 5.87 ppm, while the hydroxyl (–OH) peak at δ 3.74 ppm (from the precursor) disappears, confirming complete substitution .
  • Applications: Primarily used as a monomer for synthesizing polyoxetanes with liquid crystalline properties or as a crosslinking agent in polymer chemistry .

Properties

CAS No.

10196-40-4

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-methyl-3-(prop-2-enoxymethyl)oxetane

InChI

InChI=1S/C8H14O2/c1-3-4-9-5-8(2)6-10-7-8/h3H,1,4-7H2,2H3

InChI Key

CDGGFIMPNCEPBA-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)COCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Oxetane Derivatives

Reactivity and Functionalization

  • Hydroxymethyl Derivatives : Serve as versatile intermediates. For example, 3-ethyl-3-hydroxymethyloxetane is alkylated to introduce allyl or bromoalkoxy groups .
  • Bromoalkoxy Derivatives : Compounds like 3-[(n-bromoalkoxy)methyl]-3-methyloxetane (n = 3–12) are synthesized using dibromoalkanes. Longer chains (e.g., dodecyl) enhance thermal stability in liquid crystalline polymers .
  • Energetic Derivatives : AMMO and NIMMO exhibit high energy density due to azide and nitrate groups, respectively. Their decomposition temperatures exceed 200°C, making them suitable for solid propellants .

Physical and Spectral Properties

Table 2: Key Spectral Data
Compound Name ¹H-NMR Peaks (δ/ppm) Functional Group Confirmation
3-(Allyloxymethyl)-3-methyloxetane 0.78 (–CH₃), 1.60 (–CH₂–), 5.24/5.87 (–CH=CH₂) Allyl group introduced; –OH absent
3-Ethyl-3-hydroxymethyloxetane 0.78 (–CH₃), 3.74 (–OH) Hydroxyl group present
3-(Bromomethyl)-3-methyloxetane 3.57 (–CH₂Br) Bromine substitution confirmed by mass spectrometry

Preparation Methods

Reaction Conditions and Procedure

In a representative protocol, 3-methyl oxetanemethanol (1 mole) is dissolved in tetrahydrofuran (THF, 500 mL) and added dropwise to a suspension of 60% sodium hydride dispersion (1.1 moles) in THF at 0°C under nitrogen. After hydrogen evolution ceases, allyl chloride (1.1 moles) is introduced at room temperature. The reaction mixture is stirred for 2–4 hours, monitored by gas chromatography (GC) until ≤10% starting alcohol remains. Quenching with acetic acid (0.5 moles) neutralizes excess base, followed by washing with 10% aqueous sodium chloride. Fractional distillation under reduced pressure yields 114 g (70–75% yield) of purified this compound.

Key Parameters:

  • Temperature : 0°C for base activation, room temperature for substitution

  • Solvent : THF ensures homogeneity and moderates exothermicity

  • Molar Ratio : 1:1.1 alcohol-to-allyl chloride minimizes side reactions

Analytical Characterization

The product exhibits distinct NMR signals:

  • ¹H NMR (CDCl₃) : 1.32 ppm (s, 3H, CH₃), 3.49 ppm (s, 2H, OCH₂C), 4.04 ppm (d, 2H, J = 6.70 Hz, OCH₂CH₂), 5.09–5.34 ppm (m, 2H, CH₂=CH)

  • ¹³C NMR : 22.4 (CH₃), 70.1 (OCH₂C), 117.8 (CH₂=CH), 134.5 (CH₂=CH)

Alternative Alkylation Strategies Using Prenyl Derivatives

Modifying the electrophilic partner enables access to structurally related compounds, as demonstrated in the synthesis of 3,7-dimethyl-1-[(3-methyloxetan-3-yl)methyloxy]octa-2,6-diene. While this method employs prenyl chloride instead of allyl chloride, the reaction mechanics remain analogous, suggesting adaptability for allyl systems.

Comparative Analysis of Electrophiles

Electrophile Reaction Time (h) Yield (%) Byproducts
Allyl chloride2–470–75<5% oligomers
Prenyl chloride3–580–85<3% dienes

Prenyl chloride’s enhanced steric bulk reduces competing elimination, improving yields. For allyl systems, optimizing stoichiometry and reaction time minimizes oligomerization.

Base-Catalyzed Cyclization of Trimethylolpropane Derivatives

A method for 3-ethyl-3-(hydroxymethyl)oxetane synthesis via urea-mediated cyclization of trimethylolpropane provides conceptual insights. Adapting this to 3-methyl systems would involve:

  • Carbonylation : Treating trimethylolpropane with urea at 120–160°C to form carbamate intermediates.

  • Decarboxylation : Heating to 195–215°C under reduced pressure to yield the oxetane.

While untested for allyl derivatives, this route highlights the potential for solvent-free, thermally driven cyclizations.

Emerging Methodologies from Oxetane Chemistry

Recent advances in oxetane synthesis , such as photoinduced C–O bond formation, could revolutionize traditional approaches. For example, visible-light-mediated coupling of alcohols with alkenes might enable direct allyl etherification without halides.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Allyloxymethyl)-3-methyloxetane, and how can purity be validated?

  • Methodological Answer :

  • Synthesis : Allylation of 3-hydroxymethyl-3-methyloxetane via nucleophilic substitution using allyl bromide in the presence of a base (e.g., NaH) under anhydrous conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation under reduced pressure.
  • Purity Validation : Gas chromatography (GC) for volatile impurities (>96% purity) and 1^1H NMR to confirm structural integrity (e.g., allyl protons at δ 5.8–5.2 ppm and oxetane ring protons at δ 4.2–3.8 ppm) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its polymers?

  • Methodological Answer :

  • Structural Analysis : 1^1H/13^{13}C NMR for verifying allyl and oxetane moieties. MALDI-TOF MS detects cyclic oligomers (e.g., tetramers at ~800–1,200 Da) .
  • Molecular Weight Determination : Size exclusion chromatography (SEC) with polystyrene standards (Mn range: 41,500–131,500 g/mol) and membrane osmometry for absolute Mn values .

Q. What initial reaction conditions are recommended for cationic ring-opening polymerization (CROP) of this compound?

  • Methodological Answer :

  • Initiator : BF3_3·Et2_2O in dichloromethane at 0–25°C.
  • Kinetic Control : Monitor reaction progress via 1^1H NMR (disappearance of oxetane ring protons at δ 4.2 ppm).
  • Termination : Quench with methanol or aqueous NaHCO3_3 to deactivate the catalyst .

Advanced Research Questions

Q. How can cyclic oligomer formation during CROP of this compound be mitigated or analyzed?

  • Methodological Answer :

  • By-Product Analysis : MALDI-TOF MS identifies cyclic tetramers (m/z ~1,000–1,200) and larger oligomers. SEC with multi-angle light scattering (SEC-MALS) distinguishes cyclic vs. linear architectures .
  • Mitigation Strategies : Use low temperatures (0°C) and controlled initiator feed rates to suppress backbiting. Alternatively, introduce steric hindrance via copolymerization with bulky monomers .

Q. What post-polymerization modification strategies enable functionalization of poly(this compound)?

  • Methodological Answer :

  • Thiol-Ene Click Chemistry : React allyl groups with thiols (e.g., 3-mercaptopropionic acid) under UV light or radical initiators (e.g., AIBN) to introduce carboxylate or bioactive moieties .
  • Epoxidation : Treat allyl groups with m-CPBA to generate epoxides for subsequent crosslinking or amine coupling .

Q. How does copolymerization with this compound influence thermal and mechanical properties of polyurethanes (PUs)?

  • Methodological Answer :

  • Copolymer Design : Incorporate as a soft segment via condensation with diisocyanates (e.g., 4,4’-MDI). Adjust the allyl content to tune flexibility and Tg.
  • Property Analysis : DSC for Tg (−50°C to 0°C), TGA for thermal stability (>250°C), and tensile testing for elastomeric behavior .

Q. How should discrepancies in molecular weight data between SEC and osmometry be reconciled?

  • Methodological Answer :

  • SEC Limitations : Overestimation due to cyclic oligomers or branching. Use THF or DMF as eluents with low flow rates (1 mL/min).
  • Osmometry Validation : Provides absolute Mn but requires high-purity samples. Cross-validate with MALDI-TOF MS for oligomeric resolution .

Q. What reactivity parameters govern copolymerization of this compound with oxetanes or epoxides?

  • Methodological Answer :

  • Fineman-Ross Analysis : Determine monomer reactivity ratios (e.g., r1r_1 and r2r_2) via 1^1H NMR monitoring of feed vs. copolymer composition.
  • Case Study : For 3,3-dimethyloxetane copolymerization, r1=0.8r_1 = 0.8 and r2=1.2r_2 = 1.2 suggest slight preference for homopropagation .

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